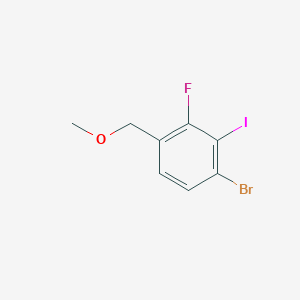

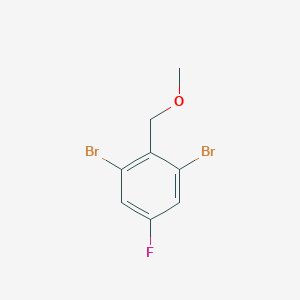

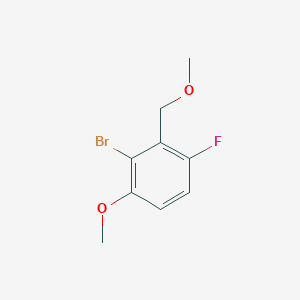

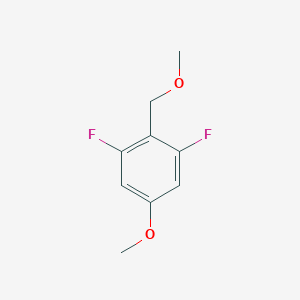

1-Bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene, also known as BFI-MMB, is an organofluorine compound that has been studied extensively in the context of scientific research. It is an important intermediate in the synthesis of a variety of organic compounds, and has been used in the development of new materials and drugs. BFI-MMB has been used in a range of applications, including drug discovery, materials science, and biochemistry.

Applications De Recherche Scientifique

Pd-Catalyzed Direct Arylations of Heteroarenes

This compound can be used in Pd-catalyzed direct arylations of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . This process involves the use of only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .

Synthesis of Tetrasubstituted Alkenes

“1-Bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene” can be employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .

Synthesis of β,β,dibromostyrenes

This compound can be used as a substrate in the synthesis of β,β,dibromostyrenes .

Copper-free Sonogashira Coupling

It can be used as a starting reagent in copper-free Sonogashira coupling in aqueous acetone .

Total Syntheses of ent -conduramine A and ent -7-deoxypancratistatin

This compound can be used as a starting reagent in the total syntheses of ent -conduramine A and ent -7-deoxypancratistatin .

In Situ Desilylation and Coupling of Silylated Alkynes

It can be used as a reagent for in situ desilylation and coupling of silylated alkynes .

Propriétés

IUPAC Name |

1-bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFIO/c1-12-4-5-2-3-6(9)8(11)7(5)10/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCASSASTPWZNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=C(C=C1)Br)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B6293899.png)

![2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol](/img/structure/B6293905.png)